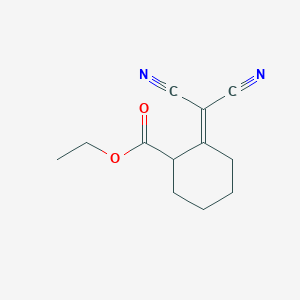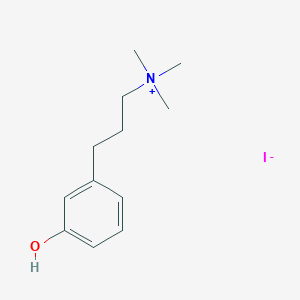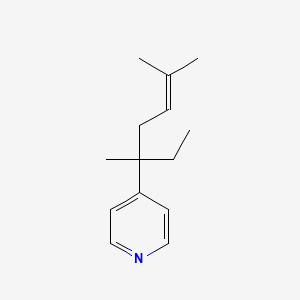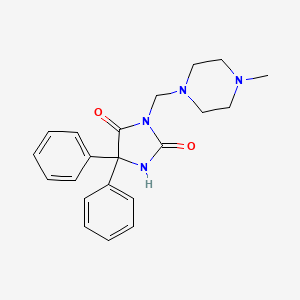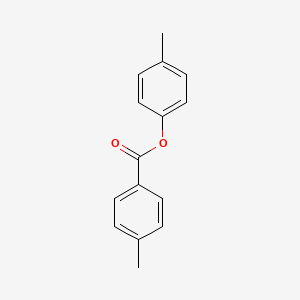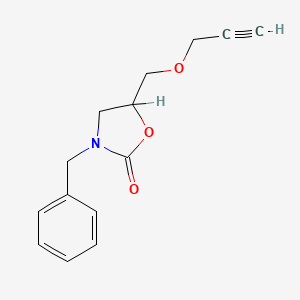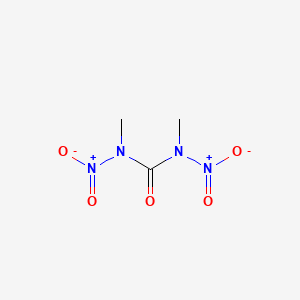
N,N'-Dimethyl-N,N'-dinitrourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dimethyl-N,N’-dinitrourea is an organic compound with the molecular formula C₃H₆N₄O₅ and a molecular weight of 178.1035 g/mol It is a derivative of urea, characterized by the presence of two nitro groups and two methyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Dimethyl-N,N’-dinitrourea can be synthesized through the nitration of dimethylurea using a mixture of sulfuric acid and nitric acid . The reaction typically involves careful control of temperature and concentration to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for N,N’-Dimethyl-N,N’-dinitrourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-N,N’-dinitrourea undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrazine or hydroxylamine.
Substitution: The compound can participate in substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrazine or hydroxylamine under controlled conditions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Amines such as 4-nitrosemicarbazide and N-hydroxy-N’-nitrourea.
Substitution: Substituted urea derivatives.
Scientific Research Applications
N,N’-Dimethyl-N,N’-dinitrourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Mechanism of Action
The mechanism by which N,N’-Dimethyl-N,N’-dinitrourea exerts its effects involves interactions with molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s structure enables it to interact with specific enzymes and receptors, influencing biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dinitrourea: Similar in structure but lacks the methyl groups.
N,N’-Dimethylurea: Lacks the nitro groups, making it less reactive.
N,N’-Dimethyl-N,N’-dinitroguanidine: Contains a guanidine group instead of a urea group, leading to different chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest .
Properties
CAS No. |
25466-50-6 |
|---|---|
Molecular Formula |
C3H6N4O5 |
Molecular Weight |
178.10 g/mol |
IUPAC Name |
1,3-dimethyl-1,3-dinitrourea |
InChI |
InChI=1S/C3H6N4O5/c1-4(6(9)10)3(8)5(2)7(11)12/h1-2H3 |
InChI Key |
FEQAJOCLTADZKX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)N(C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




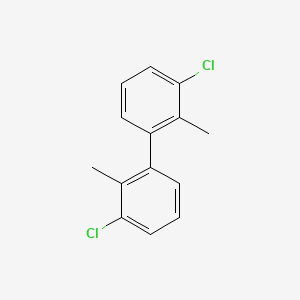
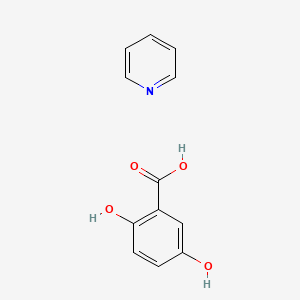
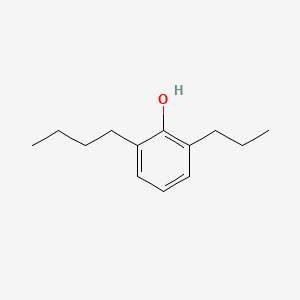
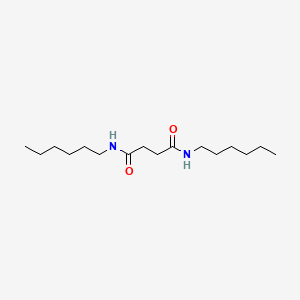
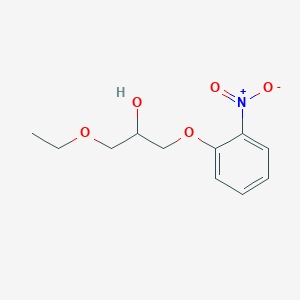
![2-[2-(3-Aminophenyl)ethyl]benzoic acid](/img/structure/B14701177.png)
